molecular formula C10H11N7 B1483849 1-(2-azidoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine CAS No. 2098047-49-3

1-(2-azidoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine

Cat. No.: B1483849
CAS No.: 2098047-49-3
M. Wt: 229.24 g/mol
InChI Key: XKLMFMGEUHNIQX-UHFFFAOYSA-N
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Description

1-(2-azidoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C10H11N7 and its molecular weight is 229.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Farghaly and El-Kashef (2005) detailed the synthesis of pyrazole and pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine derivatives, starting from pyrazole carboxylic acid azide, leading to compounds with antibacterial and antifungal activities (Farghaly & El-Kashef, 2005).

Catalyzed Domino Reactions for Synthesis

Gunasekaran, Prasanna, and Perumal (2014) reported the synthesis of highly functionalized pyrazolo[3,4-b]pyridines via l-proline-catalyzed three-component domino reactions, demonstrating the compound's utility in complex chemical synthesis (Gunasekaran, Prasanna, & Perumal, 2014).

Characterization and Bioactivity Studies

Titi et al. (2020) synthesized and characterized pyrazole derivatives, identifying antitumor, antifungal, and antibacterial pharmacophore sites, highlighting the compound's potential in drug development (Titi et al., 2020).

Novel Proligands for Metal Salts

Pask et al. (2006) described an improved synthesis method for pyrazole amino derivatives, showcasing their application as proligands for metal salts, indicating their utility in coordination chemistry (Pask et al., 2006).

Fluorescent Properties and Complexation

Hiscock et al. (2019) synthesized and studied the fluorescent properties of a pyrazole amine and its ZnCl2 complex, revealing insights into their structural behavior and potential in materials science (Hiscock et al., 2019).

Anticancer Activity

Alam et al. (2018) designed and synthesized pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, evaluating their in vitro cytotoxicity against various human cancer cell lines, underscoring the compound's relevance in anticancer research (Alam et al., 2018).

Properties

IUPAC Name

2-(2-azidoethyl)-5-pyridin-3-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N7/c11-10-6-9(8-2-1-3-13-7-8)15-17(10)5-4-14-16-12/h1-3,6-7H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLMFMGEUHNIQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=C2)N)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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